Product packaging for Isoamyl carbamate(Cat. No.:CAS No. 543-86-2)

Isoamyl carbamate

Cat. No.: B1605457
CAS No.: 543-86-2
M. Wt: 131.17 g/mol
InChI Key: OLCIOXGQTLVZQT-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Chemical Sciences

Carbamates, also known as urethanes, are a class of organic compounds derived from carbamic acid (NH₂COOH). The carbamate (B1207046) functional group, characterized by an ester and an amide linkage, is a cornerstone in the field of organic synthesis and the broader chemical sciences. acs.orgnih.gov These compounds serve as versatile intermediates, protecting groups, and key structural motifs in a wide array of chemical transformations and molecular architectures. acs.orgnih.govsci-hub.se Their unique electronic and structural properties, which can be described as a hybrid of an amide and an ester, confer upon them a level of chemical stability that is intermediate between these two functional groups. vulcanchem.com This stability, coupled with their capacity for various chemical modifications, makes them highly valuable in the design and synthesis of complex molecules. acs.org The study of carbamates provides fundamental insights into reaction mechanisms, such as rearrangements and nucleophilic substitutions, which are central to organic chemistry. scielo.br

Overview of Structural Classes and Research Relevance in Contemporary Chemistry

The carbamate family is structurally diverse, with variations arising from the substituents on the nitrogen and oxygen atoms of the carbamate core. who.int This diversity gives rise to a broad spectrum of chemical and physical properties, allowing for their application in numerous areas of contemporary chemical research. acs.orgwho.int Carbamates are broadly classified based on the nature of the groups attached to the nitrogen atom, such as N-alkyl, N-aryl, and N-unsubstituted carbamates. acs.org Their relevance is particularly prominent in medicinal chemistry, where the carbamate moiety is a key structural feature in many therapeutic agents. acs.orgnih.govsci-hub.se Furthermore, carbamates are extensively used as protecting groups for amines in peptide synthesis and other complex organic syntheses due to their stability and selective deprotection methods. nih.govsci-hub.se The ongoing research into novel synthetic methodologies for carbamate formation, including greener and more efficient catalytic processes, highlights their sustained importance in modern chemistry. organic-chemistry.orgbanglajol.infoorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1605457 Isoamyl carbamate CAS No. 543-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCIOXGQTLVZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969350
Record name 3-Methylbutyl hydrogen carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-86-2
Record name 1-Butanol, 3-methyl-, 1-carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, isopentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutyl hydrogen carbonimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Isoamyl Carbamate Transformations

Reaction Pathway Elucidation in Carbamate (B1207046) Synthesis

A well-established route to carbamates involves the generation of an isocyanate intermediate, which is subsequently trapped by an alcohol. nih.gov In the context of isoamyl carbamate synthesis, this would involve the reaction of an appropriate isocyanate with isoamyl alcohol.

The isocyanate itself can be formed through various methods, most notably the Curtius rearrangement. organic-chemistry.orgacs.org This reaction begins with a carboxylic acid, which is converted to an acyl azide (B81097). organic-chemistry.org Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form the isocyanate intermediate. libretexts.org This highly reactive species is not typically isolated but is trapped in situ. The addition of isoamyl alcohol to the isocyanate proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group, yielding the final this compound product. wikipedia.org

Alternative, metal-free methods can generate isocyanates from arylamines and carbon dioxide (CO₂). nih.gov In this process, a carbamic acid intermediate is formed and then dehydrated using activating reagents to produce the isocyanate, which can be trapped by an alcohol like isoamyl alcohol to furnish the desired carbamate. nih.govorganic-chemistry.org

Table 1: Key Steps in this compound Synthesis via Isocyanate Intermediate (Curtius Rearrangement)

StepReactant(s)Intermediate(s)Product(s)
1Carboxylic Acid, Azide SourceAcyl Azide-
2Acyl AzideIsocyanateNitrogen Gas
3Isocyanate, Isoamyl Alcohol-This compound

An increasingly important pathway for carbamate synthesis involves the direct carboxylation of amines with CO₂ to form a carbamate salt, followed by alkylation. nih.govnih.gov This three-component coupling reaction avoids the use of hazardous reagents like phosgene (B1210022). nih.gov For the synthesis of this compound, this would typically involve the reaction of an amine, carbon dioxide, and an isoamyl halide (e.g., isoamyl bromide).

The mechanism proceeds through the initial reaction of the amine with CO₂ to form a carbamate anion. nih.govrsc.org The nucleophilicity of this anion is often lower than that of the starting amine, which can lead to competing side reactions like the N-alkylation of the amine. nih.gov To overcome this, the reaction is often carried out in the presence of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate, which accelerates the formation and stabilization of the carbamate anion intermediate. nih.govacs.org Additives like tetrabutylammonium (B224687) iodide (TBAI) can further enhance the rate of CO₂ incorporation and stabilize the carbamate anion. nih.gov

The stabilized carbamate anion then acts as a nucleophile, attacking the isoamyl halide in a standard Sₙ2 reaction to displace the halide and form the C-O bond of the this compound product. google.com The efficiency of this step is dependent on the nature of the leaving group on the isoamyl moiety and the reaction conditions.

Analysis of Isocyanic Acid Intermediates

Elucidation of Intermediates and Transition State Structures

The progression of a chemical reaction from reactants to products occurs via one or more high-energy transition states and may involve the formation of transient reaction intermediates. libretexts.orgpressbooks.pub In the synthesis of this compound, the structures of these species dictate the reaction's kinetics and stereochemical outcome.

In the isocyanate pathway, the transition state for the addition of isoamyl alcohol to the isocyanate involves the partial formation of the O-C bond and the simultaneous rehybridization of the isocyanate carbon and nitrogen atoms. For pathways involving enecarbamates as nucleophiles, concerted mechanisms proceeding through a hydrogen-bonded, cyclic six-membered ring transition state have been proposed to rationalize the high stereospecificity observed. nih.gov

In the carbamate anion alkylation pathway, the key intermediate is the carbamate anion itself, stabilized by a base or counterion. nih.govgoogle.com The subsequent Sₙ2 reaction with an isoamyl halide proceeds through a well-defined transition state where the nucleophilic oxygen of the carbamate anion attacks the electrophilic carbon of the isoamyl group, and the carbon-halide bond is partially broken. pressbooks.pub The energy of this transition state determines the rate of the alkylation step.

Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating the geometries and energies of these transient species. researchgate.netmdpi.com Such calculations can confirm proposed mechanistic pathways and help optimize reaction conditions by identifying the rate-limiting step and the structures of key intermediates. researchgate.net For example, DFT studies on related systems have characterized metal-bound anionic intermediates that are stabilized by resonance. nih.gov

Table 2: Proposed Intermediates and Transition States in this compound Synthesis

Reaction PathwayKey IntermediateKey Transition State (TS)
Isocyanate AdditionIsocyanateTS of nucleophilic attack by isoamyl alcohol on isocyanate carbon.
Carbamate Anion AlkylationCarbamate AnionSₙ2 TS of carbamate anion attacking isoamyl halide.

Conformational Dynamics and Spectroscopic Signatures

The carbamate linkage [-N-C(=O)-O-] exhibits partial double bond character in its C-N bond due to amide resonance. researchgate.netnanalysis.com This resonance involves the delocalization of the nitrogen lone pair of electrons onto the carbonyl group, which can be represented by multiple resonance structures. researchgate.net This electronic feature imparts planarity to the carbamate group and results in a significant energy barrier to rotation around the C-N bond. nanalysis.com

This rotational barrier is a key characteristic of carbamates and can be quantified using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nanalysis.comnd.edu Studies have shown that the rotational barrier in carbamates is typically 3-4 kcal/mol lower than in structurally analogous amides. researchgate.net This difference is attributed to electronic and steric perturbations from the adjacent ester oxygen atom. researchgate.net The magnitude of the barrier is sensitive to substituents and the solvent environment. Electron-donating groups attached to the nitrogen generally increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu

Table 3: Comparison of Typical Rotational Energy Barriers

Bond TypeTypical Rotational Barrier (kcal/mol)Key Reference
Amide (C-N)~18 mdpi.com
Carbamate (C-N)~14-15 researchgate.net
Ester (C-O)Considerably lower than amide researchgate.net

For chiral carbamates, or for understanding the fixed conformations of achiral ones like this compound, chiroptical spectroscopic methods are particularly powerful. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a sensitive probe of molecular conformation in solution. researchgate.netacs.org

Combined with computational methods like DFT, VCD allows for the detailed assignment of the conformational landscape of carbamates. researchgate.netchemrxiv.org Unlike more flexible peptide bonds, the carbamate backbone is considered more rigid. researchgate.net It can adopt stable cis and trans configurations about the C-N bond, and VCD spectroscopy can distinguish between these and other rotamers. researchgate.netchemrxiv.org By comparing the experimental VCD spectrum of this compound with spectra predicted computationally for different possible conformers, the dominant solution-state structure can be determined with high confidence. This approach provides crucial insights into the three-dimensional structure that governs the molecule's interactions and properties.

Analysis of Amide Resonance and Rotational Barriers

Directed Metalation Group (DMG) Chemistry Involving Carbamates

The carbamate group, including this compound, is recognized as one of the most powerful Directed Metalation Groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.govacs.orguni-lj.si This process allows for the deprotonation of the aromatic ring at the position ortho to the carbamate group, creating a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

The general mechanism of DoM involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the Lewis basic heteroatom of the DMG. wikipedia.org This initial complexation brings the base into close proximity to the ortho proton, facilitating its abstraction and the formation of the ortho-lithiated species. nih.govwikipedia.org

The high regioselectivity of carbamate-directed metalation is a key feature of its synthetic utility. The carbamate group consistently directs deprotonation to the adjacent ortho position on an aromatic ring. nih.govwikipedia.org In situations where both ortho positions are available, the reaction can still proceed with high selectivity, often influenced by other substituents on the ring or the specific reaction conditions. uwindsor.ca

The hierarchy of DMGs has been established through competition experiments, and the O-carbamate group (-OC(O)NR2) is considered one of the strongest DMGs available. acs.orguwindsor.ca This directing power allows for selective metalation even in the presence of other, weaker directing groups. wikipedia.org The effect of multiple DMGs on a single aromatic ring is generally additive, although solvent polarity can play a role in the observed regioselectivity. uwindsor.ca

While the primary focus of carbamate-directed reactions is often regioselectivity, stereoselectivity can also be achieved. For instance, the use of chiral bases or auxiliaries can induce asymmetry in the final product. The ortho-lithiation of tert-butyl phenyl sulfoxide, followed by reaction with an imine electrophile, has been used to synthesize enantiopure benzyl (B1604629) amines, where the bulky group on the electrophile controls the stereochemical outcome. wikipedia.org

Table 1: Regioselectivity in Carbamate-Directed Metalation

Substrate Base/Solvent Electrophile Product Regioselectivity Reference
Aryl O-carbamate s-BuLi/TMEDA Various ortho-Substituted phenol (B47542) derivative High ortho-selectivity nih.gov
Substituted Anisole n-BuLi Various ortho-Substituted anisole High ortho-selectivity acs.org

This table is illustrative and provides a general overview of the regioselectivity observed in carbamate-directed metalation reactions.

The precise mechanism of organolithium-mediated metalation has been a topic of considerable discussion, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.gov

The CIPE model posits that the reaction proceeds through the formation of a pre-lithiation complex where the organolithium reagent coordinates to the DMG. nih.gov This complex brings the base and the ortho proton into close proximity, facilitating a focused deprotonation. nih.gov Evidence supporting the CIPE model includes solid-state and solution studies that show organolithium compounds exist as aggregates and readily associate with Lewis basic ligands. nih.govacs.org X-ray crystallography has provided structural data for the complexation of lithium with Lewis bases. nih.gov

Conversely, the KEM model suggests that the increased acidity of the ortho protons, due to the electron-withdrawing nature of the DMG, is the primary driver of the reaction's regioselectivity, without the necessity of a pre-complexation step. nih.gov

In the context of carbamate-directed metalations, particularly with lithium diisopropylamide (LDA), kinetic studies have provided nuanced insights. For the LDA-mediated ortho-lithiation of certain carbamates, there is a lack of kinetic evidence for pre-complexation. nih.gov Instead, the observed reaction rates appear to be influenced by the formation of mixed aggregates and the potential for autocatalysis, where the product of the reaction catalyzes the reaction itself. nih.govacs.org

The aggregation state of the organolithium reagent is a critical factor. wikipedia.org In non-coordinating solvents, organolithiums exist as large aggregates. The addition of coordinating solvents like tetrahydrofuran (B95107) (THF) or additives like tetramethylethylenediamine (TMEDA) can break down these aggregates into more reactive monomers or dimers, which can significantly impact the reaction rate and outcome. uwindsor.cawikipedia.org

Table 2: Key Mechanistic Features of Organolithium-Mediated Carbamate Metalation

Mechanistic Aspect Description Supporting Evidence Reference
Complex-Induced Proximity Effect (CIPE) Prelithiation complex formation directs deprotonation. X-ray structures of Li-Lewis base complexes; qualitative experimental observations. nih.gov
Kinetically Enhanced Metalation (KEM) Increased acidity of ortho-protons drives regioselectivity. Isotope effect studies in some systems. nih.gov
Role of Aggregates Organolithium reagents exist as aggregates; deaggregation by coordinating solvents/additives increases reactivity. NMR and kinetic studies. uwindsor.cawikipedia.org

| Autocatalysis | Product of the metalation reaction catalyzes further reaction. | Kinetic studies of LDA-mediated lithiation. | nih.govacs.org |

This table summarizes the principal mechanistic theories and influencing factors in the organolithium-mediated metalation of carbamates.

Advanced Analytical Characterization Techniques for Carbamate Structures

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of carbamates from various matrices. Due to the diverse physicochemical properties of carbamates, both liquid and gas chromatography techniques are employed, often with specialized columns and detection methods to enhance performance.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of many carbamates, particularly those that are thermally labile and prone to degradation in gas chromatography systems. usgs.govresearchgate.netoup.com The separation is typically achieved on reverse-phase columns, such as C18, which separate compounds based on their hydrophobicity. usgs.govsepscience.com Specialized columns, like the Ultra Carbamate (B1207046) column, have been developed to provide unique selectivity and faster analysis times, often separating target carbamates in under 5 minutes. sepscience.com

For detection, Ultraviolet/Visible (UV/Vis) absorbance is a common method. usgs.govnih.gov Direct analysis by HPLC with UV detection at specific wavelengths, such as 220 nm or 254 nm, is feasible, with detection limits reported in the range of 30-50 parts per billion (ppb). sepscience.comnih.govoup.com

Fluorescence detection offers significantly enhanced sensitivity and selectivity. nih.govoup.com Since most carbamates are not naturally fluorescent, a post-column derivatization step is typically required. researchgate.netchromatographyonline.comscispec.co.th This process involves hydrolyzing the carbamate to form an amine, which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative. jfda-online.com This approach can lower detection limits to the low ppb range, with some studies reporting detection of carbaryl (B1668338) at approximately 10 ppb. nih.govoup.com The fluorescence detection method is often more sensitive than direct UV detection. nih.govoup.com

Analyte ClassColumnMobile PhaseDetection MethodDerivatization ReagentDetection Limit (Example)Reference
N-methylcarbamatesLiChrosorb Si60 (5 µm)Trimethylpentane-isopropanol (96+4)UV (254 nm)N/A30-50 ppb (Carbaryl) nih.govoup.com
N-methylcarbamatesLiChrosorb Si60 (5 µm)Trimethylpentane-dioxane (95+5)Fluorescence (Ex: 365 nm, Em: >400 nm)Dansyl chloride~10 ppb (Carbaryl) nih.govoup.com
Carbamate PesticidesUltra Carbamate LC ColumnNot SpecifiedUV (220 nm)N/ANot Specified sepscience.com
N-methylcarbamatesReverse-phase C18Not SpecifiedFluorescenceo-phthalaldehyde (OPA) and Thiofluor4-5 ng/g jfda-online.com

Gas Chromatography (GC) is a powerful separation technique, but its application to carbamates is challenging due to their thermal instability. usgs.govoup.comsepscience.com Many carbamates degrade in the hot GC inlet, leading to inaccurate quantification and analysis. oup.comsepscience.com To overcome this limitation, derivatization strategies are employed to convert the thermally labile carbamates into more volatile and stable derivatives prior to GC analysis. scispec.co.thnih.gov

One common approach is on-column derivatization, where a reagent is co-injected with the sample. nih.gov Reagents such as trimethylphenylammonium hydroxide (B78521) (TMPAH) and trimethylsulfonium (B1222738) hydroxide (TMSH) have been used to form more stable derivatives of carbamate pesticides. nih.gov Another technique is flash alkylation in the injector port, which has been successfully used for the analysis of numerous carbamates. scispec.co.th These methods, combined with sensitive detectors like mass spectrometry, allow for the determination of carbamates at low concentrations, with limits of detection (LODs) reported in the 0.2 to 0.8 µg/L range. nih.gov

Alternatively, techniques like cold on-column injection can minimize thermal degradation by introducing the sample into the column at a lower temperature, thus allowing for the direct GC analysis of some carbamates without derivatization. oup.com

Analyte ClassDerivatization StrategyDerivatization ReagentGC ConditionsDetection MethodReference
Carbamate PesticidesOn-column derivatizationTrimethylphenylammonium hydroxide (TMPAH), Trimethylsulfonium hydroxide (TMSH)Not SpecifiedMass Spectrometry (MS) with Selective Ion Monitoring (SIM) nih.gov
CarbamatesFlash alkylation in injectorNot Specified (Methylation)Split injection, BPX-50 columnIon Trap MS/MS scispec.co.th
N-CarbamatesNone (direct analysis)N/ACold on-column injection, fast temperature programmingMass Spectrometry (MS) oup.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence, UV/Vis)

Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of carbamates, providing structural confirmation and enabling trace-level detection. When coupled with chromatographic separation, it offers unparalleled specificity and sensitivity.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a primary method for carbamate analysis. sepscience.comresearchgate.net This technique combines the excellent separation capabilities of LC with the high selectivity and sensitivity of MS/MS. Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers even faster analysis times and improved resolution compared to conventional HPLC. oup.combohrium.com

UPLC-MS/MS methods have been developed for the simultaneous determination of multiple carbamate residues in complex matrices. oup.combohrium.com These methods are highly sensitive, with limits of quantification (LOQs) often in the low µg/kg range. oup.comnih.gov For instance, a UPLC-MS/MS method for 18 carbamate pesticides reported recoveries ranging from 70.21% to 89.56% at a spiking level of 0.02 mg/kg. oup.com The use of electrospray ionization (ESI) in the positive ion mode is common for the analysis of carbamates. researchgate.netoup.com

Multiple Reaction Monitoring (MRM) is a data acquisition mode used in tandem mass spectrometry that significantly enhances the sensitivity and specificity of analysis. mdpi.comoup.com In MRM mode, the first quadrupole (Q1) is set to select a specific precursor ion (typically the molecular ion of the target analyte). This ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) is set to monitor for specific product ions. mdpi.com This process filters out background noise and interferences, resulting in a much cleaner signal and lower detection limits. oup.com

The use of MRM is a key reason for the high sensitivity of LC-MS/MS methods for carbamates, with detection limits often reaching the low ng/L (parts per trillion) range. oup.comnih.gov It also provides a high degree of confidence in compound identification, as the detection of both the correct precursor ion and specific product ions at the correct retention time is required. nih.govmdpi.com Some systems allow for the monitoring of multiple MRM transitions for each compound, further increasing the reliability of identification. oup.com

Compound ClassPrecursor Ion [M+H]⁺ (Example)Product Ion(s) (Example)Key Benefit of MRMReference
CarbamatesSpecific m/z for target carbamateCharacteristic fragment ionsHigh sensitivity and specificity, reduced matrix effects mdpi.comoup.com
Methylcarbamyl nonapeptide (from BChE adduct)Specific m/z of the peptideSpecific fragment ions of the peptideEnables retrospective detection of exposure nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UPLC-MS/MS)

Integration of Spectroscopic Techniques for Comprehensive Characterization

While chromatographic and mass spectrometric techniques are powerful for separation and identification, a comprehensive structural characterization of carbamates often involves the integration of various spectroscopic techniques.

Fourier Transform Infrared (FTIR) spectroscopy is valuable for identifying the functional groups present in a carbamate molecule. For instance, the stretching vibration of the carbonyl group in the urethane (B1682113) linkage typically appears as a distinct absorption peak around 1713 cm⁻¹, providing evidence for the formation of the carbamate structure. ncsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and conformation of molecules in solution. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR are used to confirm the structure of synthesized carbamates. nih.govarkat-usa.org The signals of the carbonyl carbon in carbamates are typically observed in the range of δ 146-157 ppm in ¹³C NMR spectra. arkat-usa.org Advanced NMR techniques, combined with computational modeling, can be used to understand the conformational landscape of carbamate monomers. nih.govresearchgate.net

Other techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to characterize carbamate-related functional groups on surfaces. nih.gov Vibrational Sum Frequency Generation (vSFG) spectroscopy, a surface-selective nonlinear technique, has been used to study the adsorption and orientation of carbamates on surfaces like silica (B1680970), revealing interactions through the carbamate group. nsf.gov

The combination of these spectroscopic methods with chromatography and mass spectrometry provides a multi-faceted and comprehensive characterization of carbamate structures, from their basic chemical composition to their three-dimensional conformation and surface interactions.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Structural and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For carbamates, IR spectra exhibit characteristic absorption bands that confirm the presence of the carbamate moiety (-OC(O)NH₂). Key vibrational modes include the N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations.

In a study on the solvent-free preparation of primary carbamates, isoamyl carbamate was characterized using IR spectroscopy, which confirmed the formation of the carbamate group. tubitak.gov.tr The carbonyl (C=O) stretching frequency in carbamates is sensitive to the molecular environment and substitution, typically appearing in the region of 1730-1690 cm⁻¹. For instance, a study on ethyl carbamate showed a strong C=O stretching band at approximately 1697 cm⁻¹ in an ether solvent, indicating a significant contribution from the imidate resonance form. acs.org The N-H stretching vibrations usually appear as one or two bands in the 3400-3200 cm⁻¹ region. msu.edu

Table 1: Typical Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Symmetric & Asymmetric Stretching 3400 - 3200
C=O Stretching (Amide I band) 1730 - 1690
N-H Bending (Amide II band) 1650 - 1580
C-O Stretching 1250 - 1200

This table presents generalized data for primary carbamates, applicable to this compound.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org While this compound itself is not chiral, VCD is instrumental in studying the conformational properties of the carbamate functional group, which can adopt different spatial arrangements. Recent research combining VCD, IR, and NMR spectroscopy with computational methods has revealed that carbamate monomer units can have energetically stable cis and trans configurations, a surprising finding since similar peptide bonds typically favor the trans form. chemrxiv.org This conformational flexibility is attributed to the delocalization of π-electrons across the carbamate backbone, making these structures more rigid than corresponding amino acid units. chemrxiv.org Therefore, VCD provides crucial insights into the higher-order structure and conformational landscape of molecules containing the carbamate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H and ¹³C NMR spectra provide a complete map of its carbon-hydrogen framework. A study detailing the synthesis of primary carbamates reported the following spectral data for this compound. tubitak.gov.tr

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (80 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ ppm) Assignment Chemical Shift (δ ppm) Assignment
4.60 (br s, 2H) -NH₂ 157.3 C =O
4.15 (t, J = 7.0 Hz, 2H) -O-CH₂ -CH₂- 64.1 -O-C H₂-
1.3 - 1.6 (m, 3H) -CH₂-CH₂ -CH (CH₃)₂ 37.3 -C H₂-CH-
0.95 (d, J = 5.6 Hz, 6H) -CH(CH₃ )₂ 25.0 -C H(CH₃)₂
22.4 -CH(C H₃)₂

Source: Adapted from Modarresi-Alam et al., 2006. tubitak.gov.tr The assignments correlate the chemical shifts to the specific protons and carbons in the this compound structure.

The ¹H NMR spectrum clearly shows a broad singlet for the two amine protons (-NH₂), a triplet for the methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-), a multiplet for the remaining methylene and methine protons of the isoamyl group, and a characteristic doublet for the six equivalent methyl protons. The ¹³C NMR spectrum confirms the five distinct carbon environments in the molecule, from the carbonyl carbon at ~157 ppm to the methyl carbons at ~22 ppm. tubitak.gov.tr

Chemometric and Data Analytical Approaches in Carbamate Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. These approaches are vital for optimizing analytical procedures and interpreting complex datasets generated during the analysis of carbamates.

Optimization of Analytical Methods through Experimental Design

Experimental Design, or Design of Experiments (DoE), is a chemometric approach used to systematically plan experiments to identify the factors that significantly influence a process and to find the optimal conditions with a minimum number of experimental runs. leidenuniv.nl This is particularly useful in developing robust analytical methods for quantifying carbamates.

For instance, in the analysis of carbamate pesticides in water, a Central Composite Design (CCD) was employed to optimize the variables affecting a solid-phase microextraction (SPME) procedure. nih.gov Factors such as extraction time, temperature, and salt concentration were systematically varied to maximize the analytical response. nih.gov Similarly, a full factorial design was used to optimize a miniaturized liquid-liquid extraction for ethyl carbamate in wine, studying variables like sample volume and extractant volume to maximize the response in an HPLC-MS/MS system. uma.ptuma.pt These studies demonstrate that DoE can efficiently determine the optimal conditions for carbamate analysis, accounting for interactions between variables that would be missed by traditional one-variable-at-a-time optimization. leidenuniv.nl

Table 3: Example of Experimental Design in Carbamate Analysis

Analytical Method Analyte(s) Experimental Design Model Factors Optimized Objective
SPME-GC-MS/MS Carbamate Pesticides Central Composite Design (CCD) Extraction time, temperature, salt addition Maximize analytical signal
mLLE-HPLC-MS/MS Ethyl Carbamate Full Factorial Design Sample volume, extractant volume Maximize chromatographic peak area

This table illustrates the application of DoE in optimizing analytical methods for carbamates. nih.govuma.pt

Multivariate Data Analysis for Complex Samples

When analyzing complex samples that may contain multiple carbamates or interfering substances, the resulting data (e.g., from chromatography or spectroscopy) can be difficult to interpret. Multivariate data analysis techniques are employed to resolve these complex datasets.

Principal Component Analysis (PCA) is an unsupervised method used to reduce the dimensionality of data and identify trends or groupings. digitellinc.com For example, PCA has been applied to impurity profiling data of a carbamate precursor to visualize differences between samples synthesized from various starting materials. digitellinc.com

Partial Least Squares (PLS) regression is a supervised method used for quantitative analysis, especially when there is significant overlap in the analytical signals of different components. iarc.fr In the analysis of alcoholic beverages, Fourier-transform infrared spectroscopy combined with PLS regression has been used for the screening of ethyl carbamate. iarc.fr In other studies, kinetic-spectrophotometric data from mixtures of carbamate pesticides were processed using methods like back-propagation-artificial neural networks (BP-ANN) and NPLS (a multi-way version of PLS) to achieve simultaneous quantification, which would be impossible with conventional univariate calibration due to severe spectral overlap. leidenuniv.nlresearchgate.netnih.gov These multivariate strategies allow for the accurate determination of individual carbamates even in the presence of other similar compounds and matrix interferents. digitellinc.comresearchgate.net

Environmental Fate and Degradation Pathways of Carbamates

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For carbamates, the primary abiotic degradation pathways are hydrolysis and photochemical transformation. who.intmmsl.cz

Hydrolysis, the chemical reaction with water, is a key process in the degradation of many carbamates. who.intucanr.edu The rate of hydrolysis is influenced by factors such as pH and temperature. mmsl.cz Generally, carbamates are esters of the unstable carbamic acid and tend to be more stable in neutral or acidic conditions, while their breakdown is accelerated in alkaline environments. ucanr.edu

For isoamyl carbamate (B1207046) specifically, there is a lack of published scientific data on its hydrolytic stability and kinetics in various environmental matrices such as soil and water. While general principles of carbamate hydrolysis exist, specific half-life and reaction rate data for isoamyl carbamate under different environmental conditions are not available in the reviewed literature. One older study notes the reaction of this compound with other chemical agents but does not provide environmental hydrolysis data. nstl.gov.cn

Photochemical transformation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. mmsl.cz This can be a significant degradation pathway for carbamates present on surfaces or in clear, shallow waters. who.int

Specific studies detailing the photochemical transformation pathways of this compound, including its absorption spectrum, quantum yield, and the identity of its photoproducts, could not be identified in the available scientific literature.

Hydrolytic Stability and Kinetics in Environmental Matrices

Biotic Degradation by Microbial Systems

The primary mechanism for the breakdown of many organic pollutants in the environment is biotic degradation, driven by the metabolic activities of microorganisms such as bacteria and fungi. who.intucanr.edu

Microorganisms utilize enzymes to break down carbamate compounds. A common initial step is the enzymatic hydrolysis of the carbamate linkage, often carried out by enzymes known as carbamate hydrolases or esterases. who.int This initial breakdown typically leads to less toxic metabolites. ucanr.edu Oxidation is another important enzymatic process in the degradation of these compounds. mmsl.cz

A 1914 study observed that this compound affects the respiratory function of cell granules, indicating a biological interaction. rsc.org However, detailed research on the specific enzymatic pathways, such as hydrolysis and oxidation mechanisms, involved in the microbial degradation of this compound is not present in the current body of scientific literature.

Numerous studies have successfully isolated and identified microbial species and consortia capable of degrading various carbamate pesticides. who.int Genera such as Pseudomonas, Arthrobacter, and Aspergillus are frequently implicated in the breakdown of these compounds. who.int

Despite the extensive research on carbamate-degrading microbes, there are no specific reports in the reviewed literature that identify or characterize microorganisms or microbial consortia with the demonstrated ability to degrade this compound.

The rate of microbial degradation of carbamates is influenced by a multitude of environmental factors. These include temperature, pH, moisture content, oxygen availability, nutrient levels, and the presence of other organic matter. who.intmmsl.cz Generally, conditions that are favorable for microbial growth and activity will also enhance the rate of degradation. who.int

While these general principles undoubtedly apply, specific research investigating the influence of these environmental factors on the microbial degradation rates of this compound is currently unavailable.

The analysis of existing scientific literature underscores a significant lack of specific research on the environmental fate and degradation of this compound. While the general behavior of the broader carbamate class is well-documented, this information cannot be directly extrapolated to provide detailed, scientifically validated data for this compound without specific experimental studies. The identified knowledge gaps in its hydrolytic and photochemical degradation, as well as its biotic breakdown by microbial systems, highlight the need for future research to accurately assess the environmental risk profile of this compound. One document mentions Thymol-N-isoamyl-carbamate, an ester of thymol (B1683141) and isoamyl carbamic acid, used as an anthelmintic for nematode infestations. menofia.edu.egslideshare.net

Identification and Characterization of Carbamate-Degrading Microorganisms and Consortia

Theoretical Modeling of Atmospheric Degradation Processes

Reaction of Isoamyl Esters with Atmospheric Oxidants (e.g., OH Radicals, Cl Atoms)

The initial step in the atmospheric degradation of isoamyl esters, such as isoamyl acetate (B1210297), is dominated by hydrogen-abstraction reactions initiated by OH radicals and Cl atoms. acs.orgnih.gov These reactions involve the removal of a hydrogen atom from different positions on the isoamyl ester molecule. For isoamyl acetate, theoretical calculations have identified several possible sites for hydrogen abstraction. acs.org These sites include the methyl group of the acetyl moiety, and the various carbon atoms within the isoamyl group (-OCH₂-, -CH₂-, -CH<, and the terminal -CH₃ groups). acs.org

In addition to abstraction, addition-elimination (substitution) reactions can also occur, where the OH radical adds to the carbonyl carbon atom. acs.org However, studies on isoamyl acetate have shown that hydrogen-abstraction is the predominant initial reaction pathway. acs.orgnih.gov

The reaction of isoamyl esters with Cl atoms follows a similar mechanism, primarily proceeding through hydrogen-abstraction. acs.orgnih.gov Chlorine atoms are highly reactive oxidants, particularly in marine and coastal areas. unit.no

To model these reactions, quantum chemical calculations are employed to determine the geometries of reactants, transition states, and products. acs.orgnih.gov Methods like Density Functional Theory (DFT) are often used for geometry optimization, followed by higher-level single-point energy calculations to achieve high accuracy. acs.orgnih.gov The calculated potential energy surfaces provide detailed information about the reaction pathways and energy barriers. acs.orgnih.gov

Kinetic Studies and Product Degradation Mechanisms

Kinetic studies, both experimental and theoretical, are crucial for determining the rate at which isoamyl esters are removed from the atmosphere. Theoretical kinetic modeling can be used to calculate rate constants over a range of temperatures relevant to atmospheric conditions. acs.orgnih.gov For the reaction of isoamyl acetate with OH radicals and Cl atoms, rate constants have been determined using computational methods, showing good agreement with experimental data where available for similar esters. acs.orgnih.govacs.org

The total rate constants for the degradation of isoamyl acetate initiated by OH radicals and Cl atoms have been calculated to be 6.96 × 10⁻¹² and 1.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively, at standard temperature and pressure. nih.gov These values indicate that the reaction with Cl atoms is significantly faster than with OH radicals.

The fate of the alkoxy radical is key to the final product distribution and can involve several competing pathways, including:

Decomposition: Scission of C-C bonds, leading to the formation of smaller, stable carbonyl compounds and other radical species. rsc.org For example, the degradation of amyl acetate initiated by Cl atoms has been shown to produce acetic acid, formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde. rsc.orgresearchgate.net

Reaction with O₂: This can lead to the formation of aldehydes or ketones and the HO₂ radical.

Isomerization: Intramolecular hydrogen shift reactions, which can lead to the formation of multifunctional products.

The specific products formed depend on the initial site of hydrogen abstraction. For instance, abstraction from the -OCH₂- group of amyl acetate is predicted to be a major pathway, leading to the formation of specific degradation products through subsequent reactions of the resulting alkoxy radical. rsc.org

The table below presents the calculated rate constants for the reaction of isoamyl acetate with OH radicals and Cl atoms, which serve as a model for the reactivity of this compound.

ReactantOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Method
Isoamyl AcetateOH Radical6.96 × 10⁻¹²298Theoretical Calculation
Isoamyl AcetateCl Atom1.27 × 10⁻¹⁰298Theoretical Calculation

Data sourced from theoretical studies on isoamyl acetate as a proxy for this compound. nih.gov

The following table lists the products identified from the degradation of a related ester, amyl acetate, which provides insight into the potential degradation products of this compound.

Initial ReactantOxidantIdentified Degradation Products
Amyl AcetateCl AtomAcetic acid, Formaldehyde, Acetaldehyde, Propionaldehyde, Butyraldehyde

Data from experimental studies on amyl acetate. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies on Carbamate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a primary computational tool for chemists due to its balance of accuracy and computational cost. nih.gov It is particularly useful for studying the structure and properties of organic molecules. DFT calculations have proven to be a powerful theoretical method for interpreting and analyzing experimental nuclear magnetic resonance (NMR) spectra of chemical compounds. nih.gov

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. numberanalytics.com For a flexible molecule like isoamyl carbamate (B1207046), with its rotatable bonds in the isoamyl group, numerous conformations exist. DFT can be used to calculate the potential energy of these different conformers, identifying the most stable, low-energy structures. numberanalytics.comtaltech.ee The study of conformational equilibria of cyclohexane (B81311) derivatives was first introduced in the 1950s, and since then, computational methods like DFT have allowed for much more detailed analysis. numberanalytics.com

DFT is also widely employed to predict various spectroscopic properties. By calculating parameters such as nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical NMR, Infrared (IR), and UV-Visible spectra. grafiati.comnih.gov These predicted spectra can be compared with experimental data to confirm molecular structures or assign spectral peaks. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to obtain theoretical vibrational wavenumbers and NMR chemical shifts for various organic molecules. grafiati.com In a study on a binary mixture including isoamyl alcohol, a precursor to isoamyl carbamate, DFT was used to confirm the presence of intermolecular hydrogen bonding interactions. researchgate.net The accuracy of these predictions allows for the detailed structural elucidation of complex molecules. nih.gov

Table 1: Application of DFT in Analyzing Carbamate-Related Systems
Computational MethodSystem StudiedProperties PredictedTypical Basis SetKey Finding
DFTIsoamyl alcohol / Benzyl (B1604629) alcohol mixtureIntermolecular H-bondingNot SpecifiedConfirmed (IAA)-O-H⋯⋯O-(BA) and (BA)-O-H⋯⋯O-(IAA) interactions. researchgate.net
DFT (B3LYP)Urea-formaldehyde/isoamyl alcohol polymerOptimized geometry, FT-IR, UV-Vis spectra6-31G(d)Theoretical spectra were compared with experimental results to identify the material. grafiati.com
DFTAlcoholamine-functionalized MOFsCO2 adsorption mechanismvdW-corrected DFTPredicted the formation of carbamic acid chains stabilized by hydrogen bonds. escholarship.org
DFTStructurally diverse organic molecules13C Chemical Shielding AnisotropiesVarious (benchmark study)Semilocal DFT methods can accurately interpret RCSAs for configurational and conformational analysis. nih.gov

Transition State Theory (TST) is a framework used to understand the rates of chemical reactions. numberanalytics.comelementalchemistry.in It postulates that reactants are in equilibrium with an activated complex, or transition state, which is an unstable molecular configuration at the peak of the energy barrier separating reactants and products. elementalchemistry.in The rate of the reaction is then determined by the frequency at which this complex proceeds to form products. libretexts.org

The fundamental equation of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). libretexts.orgutexas.edu k = (k_B * T / h) * e^(-ΔG‡ / RT) Where k_B is the Boltzmann constant, T is the absolute temperature, h is Planck's constant, and R is the gas constant.

Quantum chemical calculations, often using DFT, are employed to locate the geometry of the transition state and calculate its energy relative to the reactants. This allows for the determination of the activation energy barrier (ΔH‡) and, subsequently, the reaction rate constant. elementalchemistry.inutexas.edu For complex reactions, such as the atmospheric degradation of isoamyl acetate (B1210297) (a compound structurally similar to this compound) by OH radicals, computational studies have been used to calculate rate constants. acs.org In that study, the total rate constant for the degradation initiated by the OH radical was determined to be 6.96 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ under standard conditions. acs.org Such calculations are vital for understanding reaction mechanisms and predicting how quickly a compound like this compound might degrade or react under specific conditions.

Table 2: Calculated Kinetic Parameters for Isoamyl Acetate Degradation
ReactantCalculated Rate Constant (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Theoretical MethodReference
OH Radical6.96 × 10⁻¹²200–400RRKM Theory / DFT acs.org
Cl Atom1.27 × 10⁻¹⁰200–400RRKM Theory / DFT acs.org

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Predictions

Molecular Dynamics Simulations of Carbamate Interactions

While quantum mechanics is ideal for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. arxiv.org MD simulations are a valuable tool for characterizing the conformational ensembles of flexible molecules. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD can simulate the behavior of molecules in different environments, such as in solution or as part of a larger assembly. plos.org

For a molecule like this compound, MD simulations can provide insights into:

Solvation: How solvent molecules (e.g., water) arrange around the carbamate and the influence of the hydrophobic isoamyl tail versus the polar carbamate head.

Conformational Dynamics: The flexibility of the isoamyl chain and the rotational freedom around the C-N bond of the carbamate group. acs.org

Intermolecular Interactions: The formation of hydrogen bonds between the N-H and C=O groups of neighboring carbamate molecules, which can lead to aggregation or influence material properties.

In studies of related systems, MD simulations have been used to elucidate the intermolecular interactions and dynamic behavior of ligands binding to enzymes. plos.org For example, a computational study on a carbamate derivative investigated its stable interactions within a protein's active site over a 100ns simulation. nih.gov Such studies demonstrate the power of MD to reveal dynamic interactions that govern molecular recognition and behavior in complex systems, which would be applicable to understanding how this compound interacts with its environment.

Computational Approaches to Reaction Prediction and Catalyst Design

Computational chemistry has become indispensable in the modern development of synthetic methodologies, moving beyond post-rationalization to the predictive design of reactions and catalysts. nih.gov Quantum chemical calculations can estimate reaction pathways and transition state energies, allowing researchers to predict unknown reactions and design catalysts with enhanced efficiency and selectivity. nih.govjoaiar.org

For carbamate synthesis, computational methods can be used to:

Screen Potential Catalysts: By calculating the reaction energy profile for a proposed catalytic cycle, researchers can assess a catalyst's potential effectiveness before attempting laborious experiments. mdpi.com

Elucidate Reaction Mechanisms: Computational studies can reveal the step-by-step mechanism of a reaction, identifying key intermediates and transition states. A study on the palladium-catalyzed formation of a hydroxy-carbamate confirmed that the direct reaction is not spontaneous and requires a catalyst, proceeding through a detailed pathway involving ligand dissociation and intermediate formation. mdpi.com

Optimize Reaction Conditions: By understanding the mechanism, researchers can propose modifications to the catalyst structure (e.g., ligands) or reaction conditions to improve yield and selectivity. mdpi.com

The integration of machine learning and artificial intelligence with computational chemistry is further accelerating this field, enabling high-throughput screening of catalysts and the prediction of reaction outcomes from large datasets. rsc.orgmit.edu This approach streamlines the discovery process, making it faster and more data-driven. joaiar.org

Theoretical Investigations of Structure-Property Relationships (excluding biological activity)

Theoretical investigations are crucial for establishing quantitative structure-property relationships (QSPRs), which correlate a molecule's structural features with its macroscopic physical and chemical properties. nih.gov For this compound, these relationships help predict its behavior without relying solely on experimental measurement.

Key structural features of this compound that influence its properties include:

The Carbamate Group [-O(C=O)NH₂]: This functional group is a hybrid of an ester and an amide. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) strongly influences properties like boiling point, viscosity, and solubility in polar solvents. The resonance within the carbamate moiety affects its planarity and rotational barrier. acs.org

The Isoamyl Group [(CH₃)₂CHCH₂CH₂-]: This branched, five-carbon alkyl chain is nonpolar and contributes to the molecule's hydrophobic character. The size and shape of this group influence van der Waals interactions, affecting how the molecule packs in a solid or liquid state and its solubility in nonpolar solvents.

Studies on other secondary carbamates have shown that the length and branching of the alkyl side chains can significantly impact properties like hydrogen bonding and solubility, which in turn affects their use in applications like coatings. paint.org Similarly, research on poly(ester amide)s has demonstrated that their thermal and mechanical properties are highly dependent on the molecular structure of the monomers used. acs.org Theoretical models can quantify these relationships, allowing for the design of new molecules with tailored properties.

Applications and Materials Science Perspectives of Carbamates

Carbamates in Polymer Chemistry and Functional Material Design

The carbamate (B1207046) functional group, a structural hybrid of an ester and an amide, offers unique properties that are increasingly being exploited in the design of sophisticated polymers and materials. Its combination of rigidity, stability, and hydrogen-bonding capability makes it a valuable building block.

Synthesis of Sequence-Defined Polymers and Polycarbamates

Carbamate is an emerging and promising backbone for the construction of sequence-defined, abiotic polymers. acs.orgnih.gov The ability to control the primary monomer sequence in these polycarbamates allows for the fine-tuning of material properties, paving the way for the de novo design of new functional materials. acs.orgchemrxiv.org Unlike naturally occurring biopolymers like proteins, which use 20 canonical amino acids, synthetic polymers with a carbamate backbone offer versatility in monomer structure, enhanced chemical stability, and tunable properties in various environments. nih.govchemrxiv.org

One of the key advantages of oligocarbamate materials is the potential for large-scale fabrication through one-pot, multistep synthesis. acs.org A common synthetic strategy involves the iterative coupling of monomers. For instance, a building block like a Boc group-protected amino alcohol can serve as an initiator unit. The synthesis proceeds through repetitive activation of a terminal hydroxyl group, followed by the chemoselective coupling of another amino alcohol monomer. acs.orgnih.gov This approach allows for the precise placement of different functional groups along the polymer chain.

Furthermore, research into the conformational landscape of carbamate monomers shows they are more rigid than corresponding peptide units, which is attributed to the extended delocalization of π-electrons along the backbone. nih.govchemrxiv.org This inherent rigidity is a crucial factor in the design of folded and self-assembling polymer structures. While significant research has focused on building blocks like peptides for creating functional materials, carbamates are now being recognized for their potential in this area. acs.orgnih.gov The development of efficient synthetic routes, such as the alternation of chloroformate-mediated carbamate bond formation and copper-catalyzed azide-alkyne cycloaddition reactions, is expanding the library of accessible sequence-defined oligomers with controlled chirality and functionality. rsc.org

Exploration of Carbamate-Based Supramolecular Architectures

The carbamate moiety is instrumental in the formation of supramolecular architectures, which are complex assemblies of molecules held together by non-covalent interactions. ipn.mx These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, allow carbamate-containing molecules to self-assemble into well-defined, three-dimensional networks. The N-H group of the carbamate is a potent hydrogen-bond donor, while the carbonyl oxygen is an effective acceptor, facilitating the creation of robust intermolecular connections. researchgate.netacs.org

Studies have shown that amphiphilic compounds with carbamate structures can act as low molecular weight organogelators (LMWGs), capable of immobilizing organic solvents to form gels. ipn.mx The self-assembly process leads to the formation of fibrous, tubular, or other intricate structures that create a 3D network, trapping the solvent via capillary forces and surface tension. The morphology of these supramolecular networks can be influenced by the specific structure of the carbamate and the solvent used. For example, research on different carbamates has revealed the formation of varied surface structures, from corrugated and smooth surfaces to highly interwoven fibrillar spheres. ipn.mx

A study on N-[(3-pyridinylamino)thioxomethyl] carbamates, which included an isobutyl derivative structurally similar to isoamyl carbamate, investigated how multiple intermolecular interaction sites guide the supramolecular assembly. mdpi.com It was found that the N–H···N hydrogen bond was the dominant interaction, leading to the formation of dimeric units in all studied crystal structures. mdpi.com The presence of multiple hydrogen-bond donors and acceptors within a single carbamate molecule allows for the generation of diverse and stable supramolecular frameworks. researchgate.netgoogle.com

Carbamate Functionality in Advanced Organic Synthesis as Reagents or Intermediates

The carbamate group is a highly versatile and important functionality in modern organic synthesis. acs.org It is widely used as a protecting group for amines, particularly in peptide chemistry, due to its stability under a range of reaction conditions. acs.orgnih.govmasterorganicchemistry.com Common carbamate-based protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are essential tools in the stepwise synthesis of complex peptides and other molecules. masterorganicchemistry.com

Carbamates also serve as crucial intermediates in the synthesis of other compounds. acs.orgontosight.ai The industrial synthesis of many organic carbamates has historically involved the reaction of toxic reagents like phosgene (B1210022) to create isocyanate intermediates, which are then reacted with alcohols. nih.govnih.govwikipedia.org Due to the hazards associated with phosgene, significant research has focused on alternative, safer synthetic routes. chemistryviews.orggoogle.com Modern methods often utilize carbon dioxide as a C1 source, reacting it with amines and alkyl halides in the presence of a base to form the carbamate. chemistryviews.orgacs.org

This compound itself has been a target of synthesis for its therapeutic properties. google.com A simple and efficient solvent-free method for preparing primary carbamates, including this compound, involves grinding an alcohol with trichloroacetic acid and sodium cyanate (B1221674) at room temperature. tubitak.gov.tr This method provides excellent yields and avoids the use of toxic solvents. tubitak.gov.tr

Below is a table summarizing the synthesis of various primary carbamates using this solvent-free method, demonstrating its broad applicability.

EntryAlcohol/Phenol (B47542)ProductYield (%)Melting Point (°C)
1(-)-Menthol(-)-Menthyl carbamate95114-116
2EthanolEthyl carbamate8548-50
3n-Propanoln-Propyl carbamate8060-61
4IsopropanolIsopropyl carbamate8294-95
5n-Butanoln-Butyl carbamate8053-54
6IsobutanolIsobutyl carbamate7854-56
7Isoamyl alcohol This compound 75 64-66
8Benzyl (B1604629) alcoholBenzyl carbamate9086-87
9PhenolPhenyl carbamate70141-142
Data sourced from a study on solvent-free carbamate preparation. tubitak.gov.tr

Novel Industrial Uses of Carbamate Derivatives

Carbamate derivatives have a wide array of industrial applications, stemming from their chemical versatility and stability. nih.gov They are fundamental components in the polymer industry, most notably as the building blocks for polyurethanes. nih.govwikipedia.org The reaction between a diisocyanate and a polyol forms the repeating urethane (B1682113) (carbamate) linkage that defines this class of polymers, which are used in foams, coatings, adhesives, and elastomers. kuleuven.bepoliuretanos.net

In the coatings industry, polymers containing carbamate functional groups are used to create durable, crosslinked finishes. google.com For instance, a polymer with both hydroxyl and carbamate groups can be mixed with an aminoplast resin and cured to form a highly resistant coating. google.com

Carbamate derivatives are also widely represented in agricultural chemicals, where they function as pesticides, fungicides, and herbicides. acs.orgnih.govnih.gov Their biological activity often stems from their ability to inhibit key enzymes in target organisms. ontosight.ai

In the pharmaceutical industry, the carbamate group is a key structural motif in many approved drugs and is often incorporated into molecules to enhance biological activity and improve pharmacokinetic properties. nih.govnih.gov An older but notable industrial use of this compound itself was as a therapeutic agent with hypnotic and sedative activity. google.com Furthermore, carbamate derivatives can be used as prodrugs to improve the stability and delivery of active pharmaceutical ingredients. nih.gov Carbamates also serve as important intermediates in the broader chemical industry; for example, they can be synthesized as precursors to isocyanates, avoiding the direct use of phosgene. google.com

Q & A

Q. What are the optimal synthetic routes for isoamyl carbamate, and how can reaction efficiency be quantified?

this compound synthesis typically involves the reaction of isoamyl alcohol with a carbamoyl chloride or via urea derivatives under controlled conditions. Reaction efficiency can be monitored using titration methods (e.g., acid-base titration to track ammonia release) or advanced techniques like gas chromatography–mass spectrometry (GC-MS) for real-time quantification of intermediates and byproducts . For heat measurement during exothermic reactions (e.g., carbamate formation from ammonia and CO₂), calorimetric methods described in urea synthesis studies provide a framework for optimizing temperature and pressure parameters .

Q. Which analytical techniques are most reliable for detecting this compound in biological or environmental matrices?

GC-MS is the gold standard for carbamate analysis due to its sensitivity and specificity, particularly when paired with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also viable for non-volatile derivatives, as demonstrated in carbamate pesticide residue studies . Method validation should follow collaborative study protocols, such as those adopted by the Association of Official Analytical Chemists (AOAC) .

Q. How can researchers mitigate interference from co-eluting compounds during this compound analysis?

Employing tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode enhances selectivity by targeting unique ion transitions. Sample pre-treatment steps, such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE), reduce matrix complexity. For example, ultrasound-assisted emulsification-microextraction has been validated for ethyl carbamate in beverages and could be adapted for this compound .

Advanced Research Questions

Q. What computational strategies predict this compound’s metabolic interactions with human cytochrome P450 enzymes?

Molecular docking and molecular dynamics (MD) simulations can model this compound’s binding affinity to CYP2E1, a key enzyme in carbamate metabolism. Studies on ethyl carbamate show that CYP2E1 catalyzes oxidation to reactive intermediates like vinyl carbamate, which forms DNA adducts (e.g., 1,N⁶-ethenoadenosine). In silico predictions should be validated with in vitro microsomal assays using human liver microsomes and NADPH cofactors .

Q. How do conflicting data on carbamate toxicity across species inform risk assessment for this compound?

Discrepancies in carcinogenicity (e.g., methyl carbamate being carcinogenic in rats but not mice) highlight the need for species-specific metabolic profiling. Researchers should compare this compound’s metabolic fate in human vs. rodent models using radiolabeled tracers and assess DNA adduct formation via ³²P-postlabeling or LC-MS/MS. Cross-species differences in esterase activity and CYP2E1 expression must be factored into experimental design .

Q. What experimental approaches resolve contradictions in this compound’s stability under varying pH and temperature conditions?

Accelerated stability studies using design of experiments (DoE) methodologies (e.g., factorial designs) can identify critical degradation pathways. For instance, pH-rate profiling combined with Arrhenius plots predicts hydrolysis kinetics. Spectroscopic techniques (NMR, FTIR) and X-ray crystallography elucidate structural degradation products, as applied in urea and ethyl carbamate studies .

Q. How can this compound’s pharmacokinetics be modeled to address interspecies variability in absorption and excretion?

Physiologically based pharmacokinetic (PBPK) modeling integrates parameters like tissue:blood partition coefficients and clearance rates derived from in vivo studies. Ethyl carbamate’s rapid distribution in body water and slower adipose accumulation provides a template for this compound modeling. Microdialysis in target tissues (e.g., liver, brain) coupled with LC-MS quantitation refines these models .

Methodological Guidance

Designing a research question: How can this compound studies balance novelty with methodological feasibility?

Start with a literature gap analysis (e.g., limited data on this compound’s neurotoxicity). Formulate hypotheses around its metabolic byproducts or receptor interactions. Prioritize techniques with established protocols (e.g., GC-MS for quantification) before incorporating novel approaches like CRISPR-Cas9-engineered CYP isoforms. Refine questions iteratively using pilot studies to assess technical and ethical constraints .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use probit or log-logistic models for binary outcomes (e.g., tumor incidence) and mixed-effects models for longitudinal data. Principal component analysis (PCA) identifies correlated variables in multi-omics datasets (e.g., metabolomics and transcriptomics), as demonstrated in carbamate QSAR studies .

Q. How should researchers document and address irreproducible results in this compound synthesis?

Maintain detailed reaction logs (temperature, solvent purity, catalyst batches) and validate anomalies via independent replication. Cross-check analytical results with collaborative labs using standardized methods (e.g., AOAC protocols). Contradictions may arise from undetected impurities—characterize intermediates with high-resolution MS and nuclear Overhauser effect (NOE) NMR .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoamyl carbamate
Reactant of Route 2
Reactant of Route 2
Isoamyl carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.